The synthesis of Dantrolene-13C3 involves several key steps that ensure the successful incorporation of carbon-13 isotopes. The process typically begins with the preparation of labeled intermediates, followed by a series of chemical reactions:
Industrial production methods mirror those used for other stable isotope-labeled compounds, emphasizing the need for specialized equipment to handle isotopes safely during large-scale synthesis .
Dantrolene-13C3 has a complex molecular structure characterized by its imidazolidinedione core and various functional groups. The molecular formula for Dantrolene-13C3 is C12H10N4O4 (with three carbon-13 atoms).
Key structural representations include:
[13CH2]1[13C](=O)N[13C](=O)N1/N=C\C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
This structure allows Dantrolene-13C3 to interact with biological systems effectively, particularly through its action on ryanodine receptors involved in calcium signaling.
Dantrolene-13C3 participates in several chemical reactions that are crucial for its functionality:
The outcomes of these reactions depend significantly on the specific conditions applied during synthesis .
The mechanism of action for Dantrolene-13C3 is primarily linked to its interaction with ryanodine receptors located on the sarcoplasmic reticulum of muscle cells. By binding to these receptors, Dantrolene-13C3 inhibits calcium release, thereby reducing muscle contraction. This action is particularly beneficial in conditions characterized by excessive calcium release, such as malignant hyperthermia.
In laboratory settings, Dantrolene-13C3 has demonstrated varying effects based on dosage and temporal exposure, indicating its potential utility in pharmacological studies aimed at understanding muscle physiology .
Dantrolene-13C3 exhibits several notable physical and chemical properties:
These properties are essential for its application in both research and therapeutic contexts .
Dantrolene-13C3 serves multiple scientific purposes:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4